Isotianil

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Isotianil has several scientific research applications:

Agriculture: Used as a fungicide to control rice blast and bacterial leaf blight by inducing systemic acquired resistance in plants.

Biology: Studied for its ability to stimulate the natural defense mechanisms of plants.

Chemistry: Used as a model compound in the study of thiazole-based bactericides.

Mecanismo De Acción

Target of Action

Isotianil is primarily used as a fungicide, with its main targets being the pathogens causing diseases in plants, particularly rice blast . It works by stimulating the natural defense mechanism of the plants .

Biochemical Pathways

This compound has been shown to induce the expression of key genes PR1, PR3, and NPR1 of the salicylic acid (SA) pathway in plants . The SA pathway is a key part of plant defense against pathogens. By initiating this pathway, this compound improves the plant’s resistance to diseases such as Fusarium wilt .

Result of Action

The primary result of this compound’s action is the enhanced resistance of plants to diseases. For example, it has been shown to significantly alleviate the symptoms of Fusarium wilt TR4, a major disease in banana plants . It also induces the accumulation of defense-related enzymes such as lipoxygenase or PAL in rice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known, though, that this compound can be used in a wide range of proper treatment periods without adversely affecting the plants .

Análisis Bioquímico

Biochemical Properties

Isotianil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the production of defense-related proteins in plants, thereby enhancing their resistance to pathogens . The compound interacts with enzymes involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack. These interactions are essential for the activation of the plant’s immune response, making this compound an effective agent in disease management.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it enhances the expression of genes associated with defense mechanisms, leading to increased production of protective compounds . This compound influences cell signaling pathways by activating specific receptors that trigger a cascade of events resulting in the synthesis of defense-related proteins. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in the production of secondary metabolites, which play a vital role in plant defense.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense-related genes . This binding interaction results in the inhibition of certain enzymes that are crucial for the growth and proliferation of pathogens. By inhibiting these enzymes, this compound effectively prevents the spread of infections and enhances the plant’s resistance to diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in stimulating plant defense mechanisms . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have shown that this compound continues to enhance plant resistance to pathogens, although its potency may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate the immune response without causing any adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without causing toxicity. These findings highlight the importance of determining the appropriate dosage for effective and safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound is metabolized through a series of enzymatic reactions, leading to the formation of metabolites that contribute to its overall efficacy. These metabolic pathways influence the flux of metabolites within the plant, affecting the levels of defense-related compounds and enhancing the plant’s resistance to pathogens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of this compound within plant tissues are crucial for its activity, as it needs to reach specific cellular compartments to activate defense mechanisms effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the plant cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications guide this compound to these locations, ensuring its proper function in stimulating plant defense responses. The precise localization of this compound within the cells is essential for its effectiveness in enhancing plant resistance to pathogens.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isotianil can be synthesized through several routes. One common method involves the reaction of N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride in N,N-dimethylformamide at 60°C . Another method starts from isatoic anhydride , which is treated with ammonia in the presence of N,N-dimethylformamide to give 2-aminobenzamide . This intermediate is then reacted with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride to obtain N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is subsequently treated with thionyl chloride to afford this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes the hydrolysis of 3,4-dichloro-1,2-thiazole-5-carbonitrile to 3,4-dichloro-1,2-thiazole-5-carboxylic acid , followed by treatment with thionyl chloride to form 3,4-dichloro-1,2-thiazole-5-carbonyl chloride . This intermediate reacts with 2-aminobenzamide to produce N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is then converted to this compound .

Análisis De Reacciones Químicas

Types of Reactions

Isotianil undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the thiazole ring can be substituted by other nucleophiles.

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.

Common Reagents and Conditions

Thionyl Chloride: Used in the conversion of carboxylic acids to acyl chlorides.

N,N-Dimethylformamide: A solvent used in various steps of the synthesis.

Sodium Hydroxide: Used in the hydrolysis of nitriles to carboxylic acids.

Major Products

N-(2-Carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: An intermediate in the synthesis of this compound.

3,4-Dichloro-1,2-thiazole-5-carboxylic acid: Formed by the hydrolysis of the nitrile group.

Comparación Con Compuestos Similares

Isotianil is unique among plant activators due to its long-lasting effect and low dosage requirement. Similar compounds include:

- Probenazole

- Acibenzolar-S-methyl

- Tiadinil

These compounds also induce systemic acquired resistance but may require higher dosages and have shorter-lasting effects compared to this compound .

Actividad Biológica

Isotianil is a systemic fungicide classified within the thiadiazole carboxamide chemical group, recognized for its unique mechanism of action that activates plant defense mechanisms against various fungal and bacterial pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mode of action, pharmacokinetics, toxicological assessments, and efficacy in agricultural applications.

1. Chemical Classification and Mode of Action

This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group P03, which focuses on host plant defense induction via salicylate-related target sites. Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound functions as a plant activator, stimulating systemic acquired resistance (SAR) within the host plant. This mechanism enhances the plant's ability to fend off pathogens without directly killing them .

2. Pharmacokinetics

Absorption and Distribution:

- Studies in rats show that this compound is rapidly absorbed after oral administration, with bioavailability reaching approximately 86% at low doses. However, absorption decreases at higher doses due to saturation effects .

- The highest concentrations of this compound were found in tissues associated with absorption and excretion (e.g., stomach, liver, kidney) shortly after administration .

Metabolism:

- Metabolic pathways include hydroxylation and conjugation processes (sulfation and glucuronidation). Key metabolites identified include this compound hydroxylated at various positions and DCIT-acid, which is a significant metabolite found in urine .

Excretion:

- This compound is primarily excreted through biliary and urinary routes, with less than 30% of unmodified this compound detected in feces after low-dose administration. This percentage increases to 70-80% at higher doses .

3. Toxicological Profile

Toxicity studies have indicated that this compound does not pose significant carcinogenic risks to humans:

- In an 18-month dietary study on mice, the No Observed Adverse Effect Level (NOAEL) for carcinogenicity was determined to be 7,000 ppm (667 mg/kg bw/d) .

- A two-year rat dietary study established a NOAEL for carcinogenicity at 20,000 ppm (823 mg/kg bw/d), with no treatment-related increases in tumor incidence observed .

4. Efficacy Against Plant Pathogens

This compound has demonstrated significant efficacy against several plant diseases:

| Pathogen | Crop | Efficacy (%) | Application Method |

|---|---|---|---|

| Mycosphaerella musicola | Bananas | High | Foliar application |

| Magnaporthe grisea | Rice | High | Soil application |

| Fusarium oxysporum f.sp. cubense | Bananas | Moderate | Foliar application |

- In field tests, this compound showed excellent preventive effects against diseases like Black Sigatoka on bananas and Rice Blast on rice crops. It requires several days post-application for its efficacy to manifest fully .

5. Case Studies

Case Study 1: Efficacy on Banana Plants

A study assessed the impact of this compound on banana plants inoculated with TR4 (Fusarium oxysporum f.sp. cubense). Results indicated a significant reduction in disease incidence following this compound treatment compared to untreated controls, showcasing its potential as an effective fungicide .

Case Study 2: Induction of Plant Defense Mechanisms

Research highlighted that this compound treatment led to increased levels of disease resistance-related enzymes such as lipoxygenase and phenylalanine ammonia-lyase in rice tissues. This biochemical response underscores its role as a plant activator rather than a conventional fungicide .

6. Conclusion

This compound represents a novel approach in crop protection by enhancing plant resilience against diseases through activation of internal defense mechanisms rather than direct antimicrobial action. Its favorable safety profile and effective control over significant agricultural pathogens make it a valuable tool in modern agriculture.

Propiedades

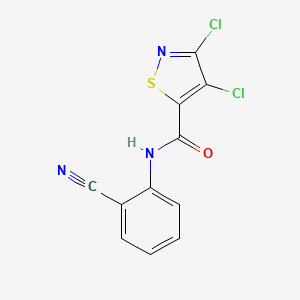

IUPAC Name |

3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPCAERCXQSYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058025 | |

| Record name | Isotianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224049-04-1 | |

| Record name | Isotianil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224049-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotianil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224049041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTIANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482Y0NQC01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.